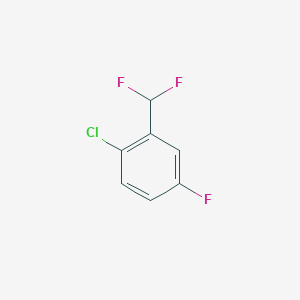
1-Chloro-2-(difluoromethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(difluoromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(difluoromethyl)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the chlorination of 2-(difluoromethyl)-4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that include halogen exchange reactions and catalytic processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, and biaryl compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(difluoromethyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as an anesthetic agent.
2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane: Used in various industrial applications.
Uniqueness
1-Chloro-2-(difluoromethyl)-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of chlorine, difluoromethyl, and fluorine groups makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H4ClF3 |
|---|---|
Poids moléculaire |
180.55 g/mol |
Nom IUPAC |
1-chloro-2-(difluoromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |
Clé InChI |
MQUKWEUNWJJICO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
